molecular formula C9H18N2O4 B093288 Azelaic bishydroxamic acid CAS No. 18992-11-5

Azelaic bishydroxamic acid

Cat. No. B093288
CAS RN: 18992-11-5
M. Wt: 218.25 g/mol
InChI Key: VBJZDMOTYJEHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azelaic bishydroxamic acid (ABA) is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. ABA is a derivative of azelaic acid, which is a naturally occurring dicarboxylic acid found in wheat, rye, and barley. ABA has been synthesized using various methods, and its synthesis is of interest to researchers due to its potential for use in pharmaceuticals, cosmetics, and other industries.

Mechanism Of Action

The mechanism of action of Azelaic bishydroxamic acid is not yet fully understood, but it is believed to function by inhibiting the activity of certain enzymes and proteins in the body. Azelaic bishydroxamic acid has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin, which may explain its skin-lightening effects. Azelaic bishydroxamic acid has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.

Biochemical And Physiological Effects

Azelaic bishydroxamic acid has been shown to have a range of biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, Azelaic bishydroxamic acid has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Azelaic bishydroxamic acid has also been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using Azelaic bishydroxamic acid in lab experiments is its potential for use in a wide range of applications. Azelaic bishydroxamic acid has been shown to have antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, making it a versatile compound for use in various fields. However, one limitation of using Azelaic bishydroxamic acid in lab experiments is its instability, which can make it challenging to work with.

Future Directions

There are many potential future directions for research involving Azelaic bishydroxamic acid. One area of interest is the development of new drugs based on Azelaic bishydroxamic acid, particularly for the treatment of cancer and inflammatory diseases. Another area of interest is the development of new cosmetics and skincare products based on Azelaic bishydroxamic acid, which could have skin-lightening and anti-aging effects. Additionally, researchers are continually seeking new and improved methods of synthesizing Azelaic bishydroxamic acid, which could lead to more efficient production processes and increased availability of the compound.

Synthesis Methods

Azelaic bishydroxamic acid can be synthesized using several methods, including the reaction of azelaic acid with hydroxylamine hydrochloride in the presence of a catalyst. Another method involves the reaction of azelaic acid with hydroxylamine sulfate in the presence of a reducing agent. The synthesis of Azelaic bishydroxamic acid is a challenging process due to the instability of the compound, and researchers are continually seeking new and improved methods of synthesis.

Scientific Research Applications

Azelaic bishydroxamic acid has been the subject of extensive research in recent years, with many studies investigating its potential applications in various fields. In the pharmaceutical industry, Azelaic bishydroxamic acid has been shown to have antimicrobial and anticancer properties, making it a promising candidate for the development of new drugs. Azelaic bishydroxamic acid has also been investigated for its potential use in cosmetics, where it has been shown to have skin-lightening and anti-aging effects.

properties

CAS RN

18992-11-5

Product Name

Azelaic bishydroxamic acid

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

N,N'-dihydroxynonanediamide

InChI

InChI=1S/C9H18N2O4/c12-8(10-14)6-4-2-1-3-5-7-9(13)11-15/h14-15H,1-7H2,(H,10,12)(H,11,13)

InChI Key

VBJZDMOTYJEHEP-UHFFFAOYSA-N

SMILES

C(CCCC(=O)NO)CCCC(=O)NO

Canonical SMILES

C(CCCC(=O)NO)CCCC(=O)NO

Other CAS RN

18992-11-5

synonyms

azelaic bis(hydroxamic acid)
azelaic bishydroxamic acid
nonanediamide, N,N'-dihydroxy-

Origin of Product

United States

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